

A Spectroscopic Deep Dive: Unveiling the Molecular Signature of 2-Cyanoisonicotinamide

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Compound of Interest

Compound Name: 2-Cyanoisonicotinamide

Cat. No.: B1358638

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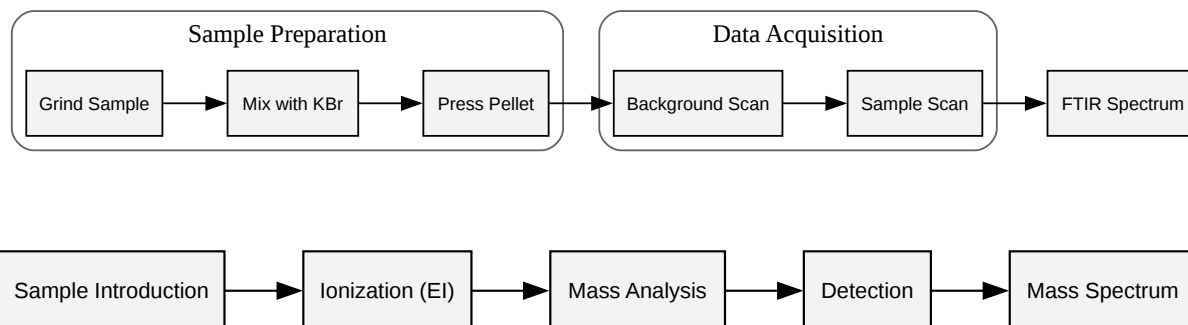
An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, a thorough understanding of the molecular architecture and purity of novel chemical entities is paramount. **2-Cyanoisonicotinamide**, a versatile building block, has garnered significant attention for its utility in the synthesis of innovative therapeutics, notably in the realm of peptide inhibitors.[1][2][3][4][5][6] Its unique structural features, comprising a pyridine ring, a nitrile group, and a primary amide, contribute to its reactivity and potential for forming complex molecular scaffolds. This guide provides a comprehensive analysis of the spectroscopic data of **2-Cyanoisonicotinamide**, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. As Senior Application Scientists, our goal is to not only present the data but also to elucidate the underlying principles and experimental considerations that enable its accurate interpretation, thereby empowering researchers to confidently identify and characterize this important compound.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of **2-Cyanoisonicotinamide**. The arrangement of atoms and functional groups dictates the unique spectroscopic fingerprint of the molecule.



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